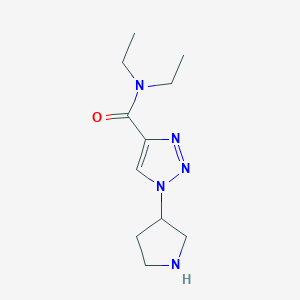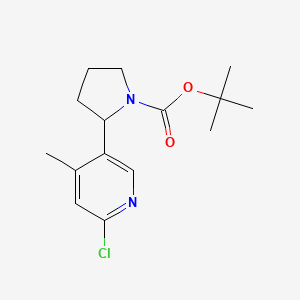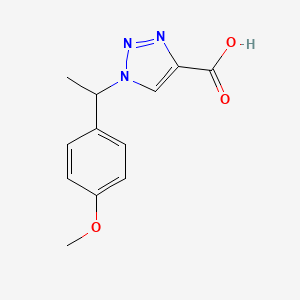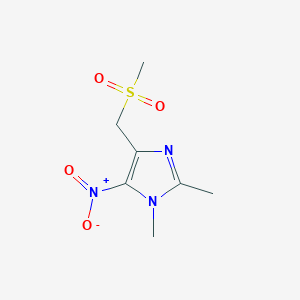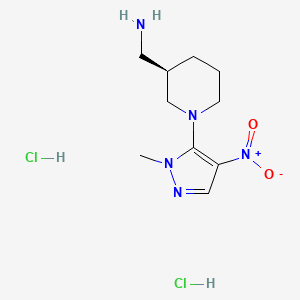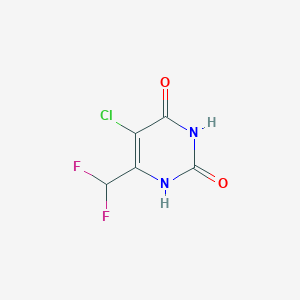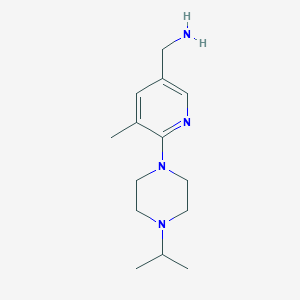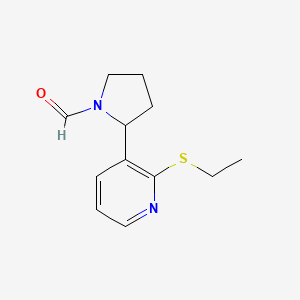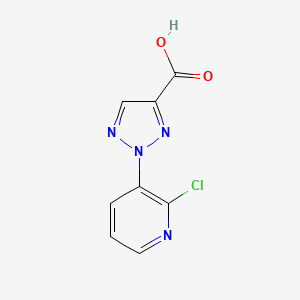
3-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound features a 2,5-dimethylphenyl group and an aniline group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylbenzohydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of 3-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The exact molecular targets and pathways involved vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the aniline group, making it less versatile in certain applications.
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline: Similar structure but with different substitution patterns on the phenyl ring, which can affect its reactivity and properties.
3-(3-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-5-yl)aniline: Contains a different oxadiazole isomer, leading to variations in chemical behavior.
Uniqueness
3-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Its combination of the oxadiazole ring with the aniline and dimethylphenyl groups makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C16H15N3O |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3-[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C16H15N3O/c1-10-6-7-11(2)14(8-10)15-18-16(20-19-15)12-4-3-5-13(17)9-12/h3-9H,17H2,1-2H3 |
Clé InChI |
QLPVLLYYALQUQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


